molecular formula C23H31N5O B5577921 4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B5577921
M. Wt: 393.5 g/mol
InChI Key: XPPVAQRQFAHFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines and piperazines. These compounds have a wide range of applications in medicinal chemistry due to their diverse pharmacological properties. This compound, in particular, has been synthesized and studied for its potential pharmacological effects, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Synthesis Analysis

The synthesis of this compound involves several key steps, including nucleophilic attack of amines on trichloropyrimidine derivatives. This process results in the formation of the pyrimidine scaffold, onto which various substituents are added to achieve the desired compound. The synthesis route is designed to introduce the piperazine and piperidinyl groups at specific positions on the pyrimidine ring, which are crucial for the compound's biological activity (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various analytical techniques. Crystallographic studies provide insights into the compound's conformation and the spatial arrangement of its functional groups. These structural features are critical for the compound's interaction with biological targets, influencing its pharmacological profile (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound undergoes several chemical reactions, including nucleophilic substitution and electrophilic addition, which are fundamental in its synthesis process. The presence of functional groups such as piperazine and pyrimidine rings in its structure makes it a versatile intermediate for further chemical modifications, enhancing its pharmacological properties (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility in various solvents, and crystal structure, are crucial for its formulation and application in medicinal chemistry. These properties are determined by the compound's molecular structure and are essential for its stability and bioavailability (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity/basicity, and photostability, play a significant role in the compound's pharmacological activity and safety profile. Understanding these properties is essential for optimizing the compound's performance as a pharmacological agent (Trilleras et al., 2009).

properties

IUPAC Name

1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-19-18-21(26-12-6-3-7-13-26)25-23(24-19)28-16-14-27(15-17-28)22(29)11-10-20-8-4-2-5-9-20/h2,4-5,8-9,18H,3,6-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPVAQRQFAHFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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